5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride
Description
5-Azaspiro[3.4]octane-7-sulfonamide hydrochloride is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom in the azaspiro ring and a sulfonamide functional group at the 7-position. The sulfonamide group likely enhances hydrogen-bonding capacity and solubility in polar solvents, similar to other sulfonamide-containing pharmaceuticals. However, specific data on its synthesis, stability, or biological activity are absent in the evidence provided.
Properties
IUPAC Name |
5-azaspiro[3.4]octane-7-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c8-12(10,11)6-4-7(9-5-6)2-1-3-7;/h6,9H,1-5H2,(H2,8,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWQSJNFCDTIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the spirocyclic intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamide derivatives
Scientific Research Applications
5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Azaspiro[3.4]octane-7-sulfonamide hydrochloride (inferred properties) with structurally related spirocyclic compounds documented in the evidence:
Key Structural and Functional Differences:
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride replaces a carbon with oxygen, increasing polarity .
Functional Groups: Carboxylic acid derivatives (e.g., C₈H₁₃NO₂·HCl) are widely used in peptide mimetics due to their ability to form hydrogen bonds and ionic interactions .
Limitations and Knowledge Gaps
- The evidence lacks explicit data on 5-Azaspiro[3.4]octane-7-sulfonamide hydrochloride , necessitating extrapolation from analogs.
- No pharmacokinetic or toxicity profiles are available for the compared compounds.
Q & A
Q. What are the common synthetic pathways for 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride, and what reagents are typically employed?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include sulfonamide introduction via sulfonyl chloride intermediates under controlled pH and temperature. Reagents such as lithium aluminum hydride (reduction) and halogenating agents (substitution) are common, with reactions often conducted under inert atmospheres to prevent oxidation . Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress before final hydrochloridation .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying spirocyclic geometry and sulfonamide functionalization. Infrared (IR) spectroscopy confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and hydrochloride (N–H⁺ bending) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .
Q. What are the typical reaction conditions (temperature, pressure, catalysts) required for its synthesis?
Reactions are performed at 0–25°C for sulfonamide coupling to avoid side reactions. Catalysts like triethylamine (for acid scavenging) or palladium complexes (for cross-coupling) may be used. Pressure is typically ambient, though hydrogenation steps require controlled H₂ environments (1–3 atm) .
Q. How does the spirocyclic framework influence its potential pharmacological activity?
The spirocyclic core restricts conformational flexibility, enhancing binding specificity to biological targets like enzymes or receptors. Structural analogs show activity in central nervous system (CNS) targets due to improved blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of spirocyclic sulfonamides?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps, achieving >70% yield optimization in related spiro compounds .
Q. What strategies resolve contradictory bioactivity data in spirocyclic sulfonamide derivatives?
Discrepancies often arise from stereochemical variations or impurities. Strategies include:
Q. In reactor design for scaling up synthesis, what factors maintain reaction efficiency?
Key considerations include:
Q. What methodologies resolve stereochemical challenges during synthesis?
Asymmetric catalysis (e.g., chiral oxazaborolidines) enforces spirocenter configuration. Dynamic kinetic resolution (DKR) can invert undesired stereoisomers. Synchrotron-based X-ray diffraction validates absolute configuration post-synthesis .
Q. How can quantum chemical calculations optimize intermediates?
Transition state modeling identifies energy barriers in ring-closing steps. Solvent polarity simulations (e.g., COSMO-RS) predict solubility, reducing precipitation during crystallization. For example, acetonitrile’s high polarity improves intermediate stability in spiroannulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
